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molecular formula C12H15ClO B8406712 3-(2-Isopropylphenyl)propanoyl chloride

3-(2-Isopropylphenyl)propanoyl chloride

Cat. No. B8406712
M. Wt: 210.70 g/mol
InChI Key: RKVLCCNSCFCRQQ-UHFFFAOYSA-N
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Patent
US06600015B2

Procedure details

A mixture of 3-(2-isopropylphenyl)propanoic acid (prepared in 3 steps from 1-isopropyl-2-iodobenzene, 2.01 g, 10.5 mmole), thionyl chloride (4.30 ml, 59.0 mmole) and toluene (40 ml) was refluxed for 2 hours. Concentration in vacuo gave 3-(2-isopropylphenyl)propanoyl chloride which was taken up in methylene chloride and used in the next step as a crude.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([OH:14])=O)([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>C1(C)C=CC=CC=1>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([Cl:17])=[O:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)CCC(=O)O
Name
Quantity
4.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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